molecular formula C7H5ClFNO B13661240 Benzamide, N-chloro-2-fluoro- CAS No. 446-23-1

Benzamide, N-chloro-2-fluoro-

Cat. No.: B13661240
CAS No.: 446-23-1
M. Wt: 173.57 g/mol
InChI Key: WGEMSVFIUADXDL-UHFFFAOYSA-N
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Description

Benzamide, N-chloro-2-fluoro- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. The addition of chlorine and fluorine atoms to the benzamide structure imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-chloro-2-fluoro- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.

Industrial Production Methods: Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. For instance, the synthesis of 2-fluoro-6-(trifluoromethyl) benzoic acid involves adjusting the pH with hydrochloric acid, followed by liquid separation and extraction with dichloromethane .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-chloro-2-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aniline derivatives when reacted with sodium amide .

Scientific Research Applications

Benzamide, N-chloro-2-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-chloro-2-fluoro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of benzamide have been shown to inhibit enzymes like succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration . The presence of chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and π-π interactions with the target enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Uniqueness: Benzamide, N-chloro-2-fluoro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and reactivity compared to other benzamide derivatives.

Properties

CAS No.

446-23-1

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

N-chloro-2-fluorobenzamide

InChI

InChI=1S/C7H5ClFNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11)

InChI Key

WGEMSVFIUADXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCl)F

Origin of Product

United States

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